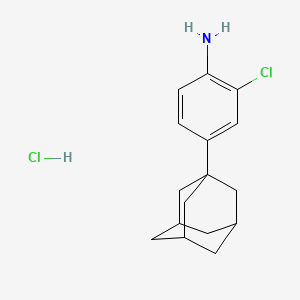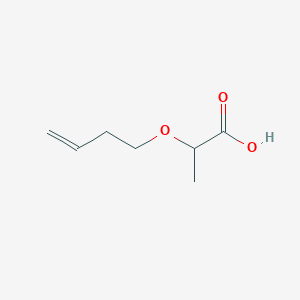
2-(But-3-en-1-yloxy)propanoic acid
Overview
Description
2-(But-3-en-1-yloxy)propanoic acid is an organic compound with the molecular formula C7H12O3. It is a colorless liquid widely used in various fields of research and industry. The compound features a propanoic acid backbone with a but-3-en-1-yloxy substituent, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(But-3-en-1-yloxy)propanoic acid can be synthesized through the esterification of propanoic acid with but-3-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to drive the equilibrium towards ester formation.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or crystallization techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the but-3-en-1-yloxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: But-3-en-1-aldehyde or but-3-en-1-one.
Reduction: But-3-en-1-ol.
Substitution: But-3-en-1-iodide or but-3-en-1-amine.
Scientific Research Applications
2-(But-3-en-1-yloxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a substrate or inhibitor of enzymes, influencing metabolic pathways. The but-3-en-1-yloxy group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical reactions.
Comparison with Similar Compounds
Propanoic acid: A simpler analog without the but-3-en-1-yloxy group.
But-3-en-1-ol: The alcohol counterpart of the but-3-en-1-yloxy group.
2-(But-3-en-1-yloxy)acetic acid: A similar compound with an acetic acid backbone instead of propanoic acid.
Uniqueness: 2-(But-3-en-1-yloxy)propanoic acid is unique due to its combination of a propanoic acid backbone and a but-3-en-1-yloxy substituent, which imparts distinct chemical reactivity and versatility. This makes it valuable in various synthetic and industrial applications, distinguishing it from simpler analogs like propanoic acid or but-3-en-1-ol.
Properties
IUPAC Name |
2-but-3-enoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-10-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUQGORHPHYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


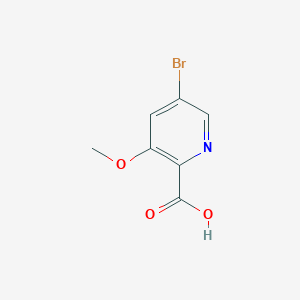
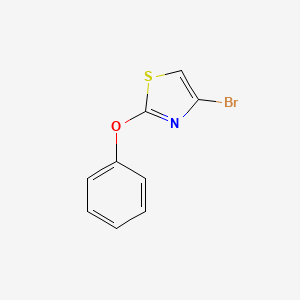

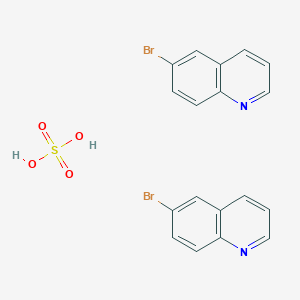
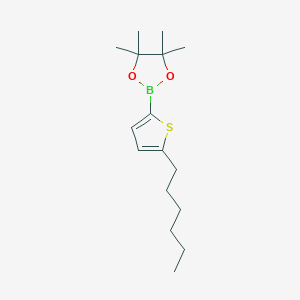
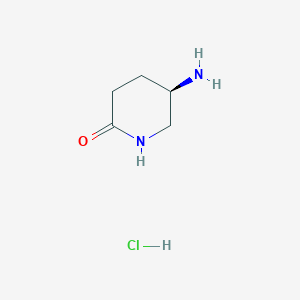
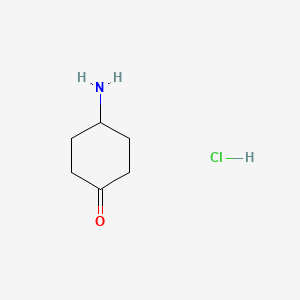
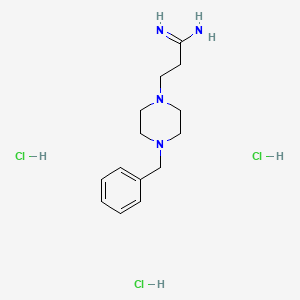
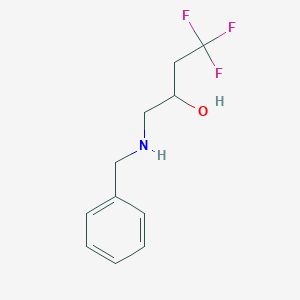
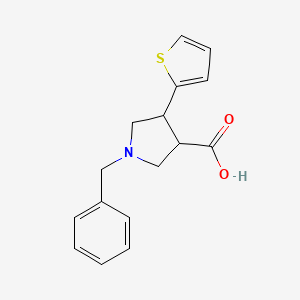
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)
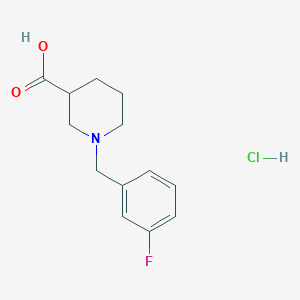
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)
